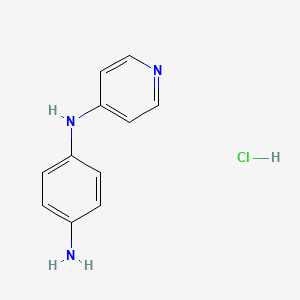
N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride is an organic compound with the molecular formula C11H11N3·HCl. It is a derivative of benzene and pyridine, featuring both aromatic rings in its structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine with 1,4-dibromobenzene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, and sulfonated compounds .
Scientific Research Applications
N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s aromatic rings and amine groups allow it to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: This compound features additional pyridine rings, enhancing its coordination capabilities with metal ions.
N1-(pyridin-2-yl)benzene-1,4-diamine: Similar in structure but with the pyridine ring attached at a different position, affecting its reactivity and binding properties.
Uniqueness
N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-N-pyridin-4-ylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-8H,12H2,(H,13,14);1H |
InChI Key |
KSKDKRUOZNKJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


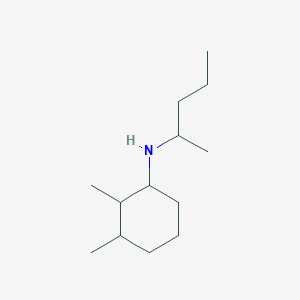
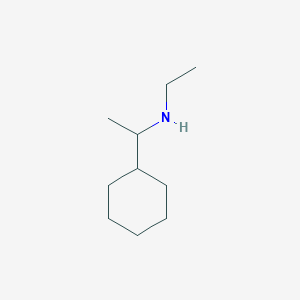
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13258027.png)
![5-[(Methylamino)methyl]pyridine-2-sulfonamide](/img/structure/B13258029.png)
![2-[(Heptan-2-yl)amino]butan-1-ol](/img/structure/B13258031.png)
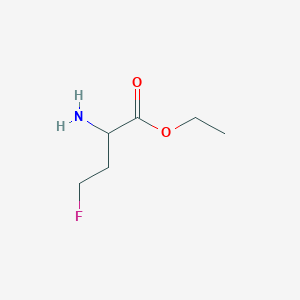
![Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13258038.png)

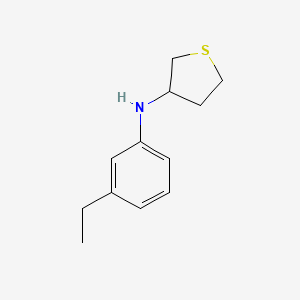
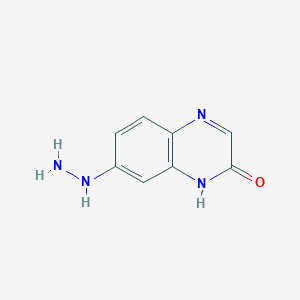
![4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13258067.png)
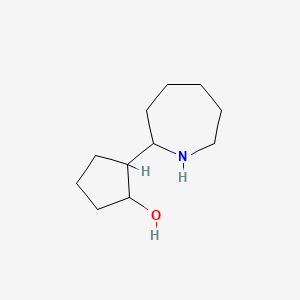
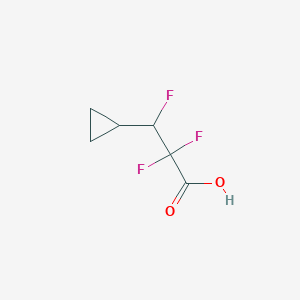
![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13258088.png)
